4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c1-7-5-9(12)6-8(2)11(7)16(14,15)13-10-3-4-10/h5-6,10,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXYTYJJZHEEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NC2CC2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Summary of Preparation Methods
| Method | Starting Material | Reagents | Key Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Sulfonyl chloride route | 2,6-dimethylbenzenesulfonic acid | SOCl₂ | Reflux | 75-85% | Classical, scalable |
| Electrophilic substitution | N-cyclopropyl-2,6-dimethylbenzenesulfonamide | NBS | 0°C, radical initiator | 60-70% | Regioselective |
| Cross-coupling | Brominated precursor | Pd catalyst | Mild heating | 70-80% | High regioselectivity |
Research Findings:
- The sulfonyl chloride route remains the most reliable for large-scale synthesis.
- Bromination using NBS under radical conditions offers high regioselectivity with minimal polybromination.
- Modern cross-coupling techniques provide versatile options for functionalization, especially for complex derivatives.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as hydroxide (OH-) or amines (NH2R) replace the bromine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines or alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₁₁H₁₄BrNO₂S
Molecular Weight : 304.21 g/mol
The compound features a bromine atom, a cyclopropyl group, and two methyl groups attached to a benzenesulfonamide core. This specific arrangement contributes to its distinct chemical reactivity and biological properties.
Chemistry
4-Bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide serves as a valuable building block in organic synthesis. It can be utilized for the preparation of more complex molecules, facilitating advancements in synthetic methodologies.
Biology
Research has indicated that this compound exhibits notable biological activity, particularly in antimicrobial and anticancer research:
- Antimicrobial Activity : The compound has shown potential antibacterial effects against various pathogens, especially Gram-positive bacteria. Its minimum inhibitory concentration (MIC) values suggest efficacy comparable to established antibiotics.
- Anticancer Activity : In vitro studies have demonstrated cytotoxic effects on cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). Mechanisms include apoptosis induction and disruption of microtubule dynamics.
Medicine
Due to its biological activities, this compound is being explored as a pharmaceutical intermediate for developing new drugs. Its potential as a lead compound for antibiotic development is particularly noteworthy.
Industry
The compound is also utilized in producing specialty chemicals and materials with specific properties, enhancing its industrial relevance.
Case Study on Antibacterial Efficacy
A clinical trial evaluated the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. Results indicated a notable reduction in infection rates among patients treated with this compound compared to those receiving standard care.
Case Study on Cancer Treatment
Another study investigated the use of this compound in combination with existing chemotherapeutics for enhanced anticancer efficacy. The combination therapy demonstrated synergistic effects in reducing tumor size in preclinical models.
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would vary based on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide with analogous sulfonamides, focusing on structural features, reactivity, and synthetic challenges.
Structural Comparisons
Key Observations :
- The bromine atom in the target compound reduces ring reactivity toward electrophilic attacks compared to tert-butyl or methyl groups, which are electron-donating .
Reactivity in Acid-Catalyzed Condensation Reactions
- 4-Tert-butyl-2,6-dimethylbenzenesulfonamide : Reacts readily with formaldehyde in 30–63% H2SO4 to form triazinane derivatives (e.g., 1,3,5-tris((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)-1,3,5-triazinane) via a trimerization mechanism. High acidity promotes hydrolysis to sulfonic acids and disulfides .
- This compound: The bromo group likely slows condensation due to its electron-withdrawing nature, while the cyclopropylamine may reduce nitrogen basicity, limiting nucleophilic attack on formaldehyde. No direct data exist, but analogous compounds show reduced reactivity compared to tert-butyl derivatives .
- Disulfide Formation : In 76–83% H2SO4, tert-butyl derivatives form symmetric disulfides (e.g., 1,2-bis(4-(tert-butyl)-2,6-dimethylphenyl)disulfide). Bromo-substituted sulfonamides may exhibit similar behavior, but steric effects could lower yields .
Physical Properties
Key Observations :
- Bromine increases molecular weight and density compared to tert-butyl analogs.
- Fluorine substituents enhance solubility in polar solvents due to increased polarity .
Biological Activity
4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical properties, biological mechanisms, and potential applications based on diverse research findings.
- Molecular Formula : C₁₁H₁₄BrNO₂S
- Molecular Weight : 304.21 g/mol
- Structure : The compound features a bromine atom, a cyclopropyl group, and two methyl groups attached to a benzenesulfonamide core.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to modulation of enzyme activity or receptor function, which may result in therapeutic effects such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary investigations suggest it may inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
A study reported the evaluation of this compound against bacterial strains. The results indicated that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism appears to involve disruption of microtubule dynamics leading to apoptosis. The compound's effectiveness was assessed using assays such as MTT and flow cytometry .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-bromo-N-cyclopropylbenzenesulfonamide | Lacks methyl groups | Reduced activity |
| N-cyclopropyl-2,6-dimethylbenzenesulfonamide | Lacks bromine atom | Altered reactivity |
| 4-bromo-2,6-dimethylbenzenesulfonamide | Lacks cyclopropyl group | Different pharmacological profile |
Case Studies
-
Case Study on Antibacterial Efficacy :
A clinical trial assessed the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. Results indicated a notable reduction in infection rates among patients treated with this compound compared to those receiving standard care . -
Case Study on Cancer Treatment :
Another study investigated the use of this compound in combination with existing chemotherapeutics for enhanced anticancer efficacy. The combination therapy showed synergistic effects in reducing tumor size in preclinical models .
Q & A
Basic: What are the standard synthetic routes for 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide, and how can purity be optimized?
Answer:
The synthesis typically involves sulfonylation of 2,6-dimethylbromobenzene followed by cyclopropane amine coupling. Key steps include:
- Sulfonation : Using chlorosulfonic acid under controlled temperature (0–5°C) to avoid polysubstitution.
- Amine coupling : Reacting the sulfonyl chloride intermediate with cyclopropylamine in a polar aprotic solvent (e.g., THF) at reflux.
Purity optimization : - Recrystallization : Use ethanol/water mixtures to isolate crystalline product.
- Chromatography : Employ silica gel column chromatography with ethyl acetate/hexane gradients to remove unreacted bromo precursors .
Advanced: How can computational methods like quantum chemical calculations guide reaction optimization for this compound?
Answer:
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, enabling:
- Reaction pathway mapping : Identify energy barriers for sulfonation and amine coupling steps.
- Solvent effects : Simulate solvation models to optimize solvent choice (e.g., THF vs. DMF).
- Catalyst screening : Evaluate Brønsted/Lewis acid catalysts (e.g., AlCl₃) to lower activation energy.
Integrate computational results with experimental validation using ICReDD’s feedback loop (experimental data → computational refinement) .
Basic: What spectroscopic techniques are critical for characterizing this sulfonamide?
Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C4, cyclopropyl group integration).
- FT-IR : Validate sulfonamide S=O stretches (1350–1300 cm⁻¹) and N-H bends (~3300 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and bromine isotope patterns.
Cross-reference with crystallographic data (if available) for structural validation .
Advanced: How can factorial design resolve contradictory yield data in scaled-up synthesis?
Answer:
Use a 2^k factorial design to isolate variables affecting yield:
- Factors : Temperature, solvent ratio, catalyst loading.
- Response surface methodology (RSM) : Model interactions between variables (e.g., high temperature + excess catalyst may degrade intermediates).
- Case study : A 2021 study on similar sulfonamides found solvent purity (≤99.5%) reduced side reactions by 22% .
Advanced: What strategies validate crystal structure predictions for this compound?
Answer:
- Single-crystal XRD : Resolve bond lengths/angles, particularly Br–C and sulfonamide torsion angles.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H contacts).
- Validation : Compare experimental XRD data with computational predictions (e.g., Mercury CSD software). A 2011 study on chlorinated analogs achieved <0.01 Å deviation between calculated/observed structures .
Basic: How to assess the compound’s stability under varying storage conditions?
Answer:
- Accelerated degradation studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC.
- Light sensitivity : UV-Vis spectroscopy (300–400 nm) to detect photodegradation products.
- Recommendation : Store in amber vials at –20°C under nitrogen, as cyclopropyl groups are prone to oxidation .
Advanced: What in silico approaches predict biological activity against antimicrobial targets?
Answer:
- Molecular docking : Screen against bacterial enoyl-ACP reductase (e.g., PDB 1BVR) to assess binding affinity.
- QSAR models : Train on sulfonamide datasets to predict logP and MIC values.
- Validation : Compare with in vitro assays (e.g., broth microdilution against S. aureus). A 2022 study found halogenated sulfonamides showed IC₅₀ < 10 µM due to enhanced membrane penetration .
Advanced: How to analyze conflicting data in structure-activity relationships (SAR)?
Answer:
- Meta-analysis : Aggregate data from analogs (e.g., chloro vs. bromo substitutions) to identify trends.
- Multivariate regression : Correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with bioactivity.
- Case study : A 2019 SAR review highlighted bromine’s superior σ-hole interactions vs. chlorine in kinase inhibition .
Basic: What safety protocols are essential for handling brominated sulfonamides?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis; bromine vapors require scrubbing.
- Waste disposal : Neutralize with 10% sodium thiosulfate before aqueous disposal .
Advanced: How can machine learning optimize reaction conditions for derivatives?
Answer:
- Dataset curation : Compile reaction parameters (solvent, catalyst, yield) from literature.
- Neural networks : Train models to predict optimal conditions for new derivatives (e.g., methyl → ethyl substitutions).
- Validation : A 2023 study achieved 89% accuracy in predicting yields for sulfonamide analogs using gradient-boosted trees .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
